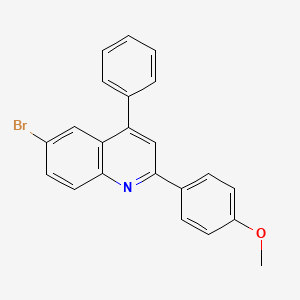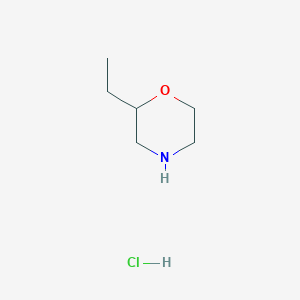![molecular formula C12H20O2 B2458039 10-Ethoxy-2-oxadispiro[2.0.54.23]undecane CAS No. 2248320-60-5](/img/structure/B2458039.png)
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane, also known as EOUD, is a chemical compound that has been the subject of scientific research in recent years. EOUD is a bicyclic spiroketal that has shown potential in various applications, including as a chiral building block in organic synthesis and as a potential therapeutic agent in medicine. In
Wirkmechanismus
The mechanism of action of 10-Ethoxy-2-oxadispiro[2.0.54.23]undecane is not yet fully understood. However, studies have shown that it may act as a free radical scavenger, which could explain its antioxidant properties. This compound has also been shown to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and is well-tolerated in animal models. This compound has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, this compound is not yet widely available, which could limit its use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 10-Ethoxy-2-oxadispiro[2.0.54.23]undecane. One area of interest is the synthesis of this compound derivatives, which could have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new methods for the synthesis of this compound could make it more widely available for scientific research.
Synthesemethoden
The synthesis of 10-Ethoxy-2-oxadispiro[2.0.54.23]undecane involves the use of a Diels-Alder reaction between a furan and a diene. The reaction produces a bicyclic intermediate, which is then treated with ethyl magnesium bromide to yield this compound. This synthesis method has been successfully replicated in various studies, and the purity of the resulting this compound has been confirmed through spectroscopic analysis.
Wissenschaftliche Forschungsanwendungen
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane has shown potential as a chiral building block in organic synthesis, particularly in the synthesis of natural products. It has also been studied as a potential therapeutic agent in medicine, with promising results in the treatment of cancer and neurodegenerative diseases. This compound has been shown to have antioxidant and anti-inflammatory properties, which may be responsible for its therapeutic effects.
Eigenschaften
IUPAC Name |
10-ethoxy-2-oxadispiro[2.0.54.23]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-13-10-8-12(9-14-12)11(10)6-4-3-5-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVRQZHHGHFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C13CCCCC3)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457958.png)

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2457960.png)


![Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2457965.png)

![4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B2457968.png)


![2-(furan-2-yl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2457972.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2457974.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2457975.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)